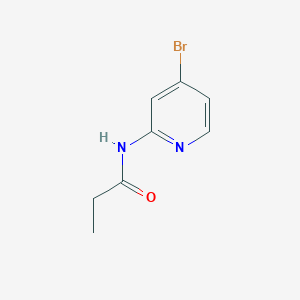

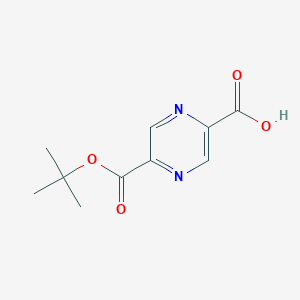

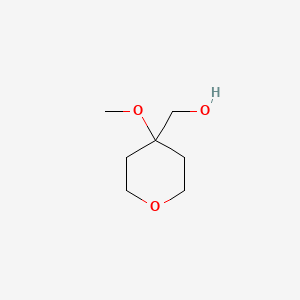

![molecular formula C19H26N2O4 B1376350 Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate CAS No. 1293940-93-8](/img/structure/B1376350.png)

Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis Improvement

The synthesis of compounds related to Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate has been a topic of research. For instance, an improved synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane, which shares a similar diazabicyclic structure, was developed. This method involved a four-step procedure yielding a 19% overall yield from diethyl cis-1-methylpyrrolidine dicarboxylate, showcasing advancements in the synthesis of related compounds (Paliulis et al., 2007).

Process Development for Analogues

A scalable process for the synthesis of substituted 3,8-diazabicyclo[3.2.1]octane analogues was established. This process involved the reduction of N-Benzyl-2,5-dicarbethoxy-pyrrolidine and subsequent steps, yielding a total of 42% in five steps. This highlights the efforts in improving the production processes of related compounds (Huang & Teng, 2011).

Novel Building Blocks for Nicotinic Modulators

Research into the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators has been conducted. This involved a 5-step synthesis sequence using octanedioic acid, leading to the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate and its further transformation into the target product. Such studies contribute to the development of novel compounds for potential therapeutic applications (Paliulis et al., 2013).

Conformational Studies

Molecular mechanics and 1H NMR conformational studies of 3,8-diazabicyclo[3.2.1]octanes and related compounds have been performed. These studies offer insights into the molecular structures and potential interactions of such compounds, which is crucial for understanding their properties and potential applications (Toma et al., 1992).

Novel Synthesis Approaches

The synthesis of 3,5-diazabicyclo[5.1.0]octenes as a new platform to mimic glycosidase transition states represents another avenue of research. This involves creating compounds that resemble key intermediates in biochemical reactions, which can have significant implications in understanding and manipulating biochemical pathways (Leonik et al., 2010).

Propriétés

IUPAC Name |

8-O-benzyl 3-O-tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-15-11-21(16(15)12-20)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAMNSNKCDOBOO-HZPDHXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CN(C2C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2CN([C@@H]2C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cis-8-Benzyl 3-Tert-Butyl 3,8-Diazabicyclo[4.2.0]Octane-3,8-Dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

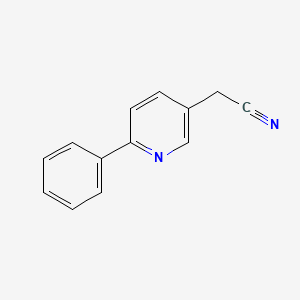

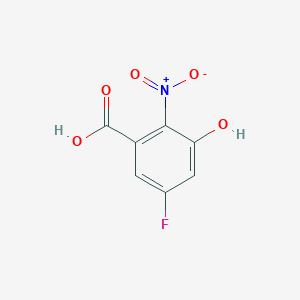

![(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B1376271.png)

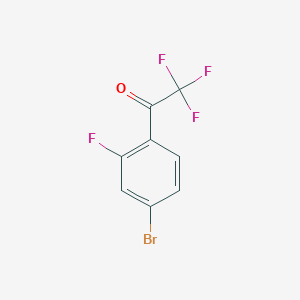

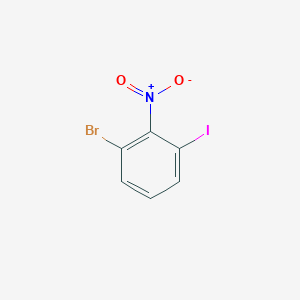

![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)

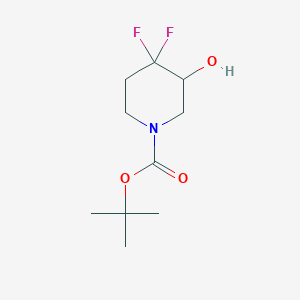

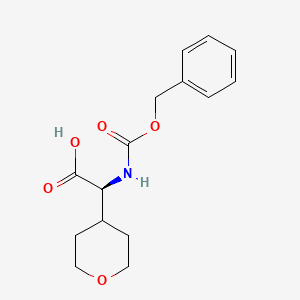

![7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1376286.png)

![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)